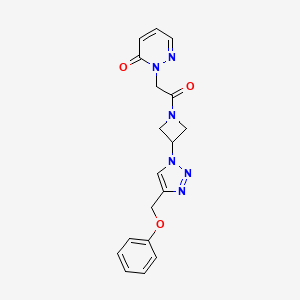

2-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-oxo-2-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O3/c25-17-7-4-8-19-24(17)12-18(26)22-10-15(11-22)23-9-14(20-21-23)13-27-16-5-2-1-3-6-16/h1-9,15H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLLINMCABREEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C(=O)C=CC=N2)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multistep synthesis. The synthesis may start from commercially available starting materials like pyridazinone derivatives, followed by successive functional group manipulations to introduce the desired substituents.

A common synthetic route could involve:

Formation of the pyridazinone core.

Introduction of the phenoxymethyl group via nucleophilic substitution.

Formation of the azetidine ring through cyclization.

Attachment of the triazole ring via click chemistry (CuAAC reaction).

Industrial Production Methods

Industrial-scale production might optimize these steps for higher yields and cost efficiency. This often involves the use of automated reaction systems and continuous flow processes to maintain consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation

Reduction

Substitution

Cyclization

Common Reagents and Conditions

Typical reagents might include:

Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)

Reducing agents (e.g., sodium borohydride)

Substitution reagents (e.g., alkyl halides)

The conditions often involve controlled temperature and pH to ensure selective reactions.

Major Products

From these reactions, you may obtain:

Oxidized derivatives with hydroxyl or carbonyl groups.

Reduced derivatives with simplified functional groups.

Substituted products introducing new functional groups like alkyl, aryl, or halogens.

Wissenschaftliche Forschungsanwendungen

2-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one has diverse applications across multiple scientific fields:

Chemistry

As an intermediate in organic synthesis.

In the development of new synthetic methodologies.

Biology

As a ligand in studying protein interactions.

In bioorthogonal chemistry for labeling biomolecules.

Medicine

Potential therapeutic agent due to its bioactive scaffold.

Used in drug discovery and development as a lead compound.

Industry

In the production of polymers and materials with unique properties.

As a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism by which this compound exerts its effects can vary depending on the application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their function. The pathways involved often include inhibition or activation of specific signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Observations:

Structural Complexity: The target compound’s azetidine-triazole-phenoxymethyl substituent introduces greater steric bulk and hydrophobicity compared to simpler alkyl/aryl groups in ’s pyridazinones . This may influence binding affinity in biological targets (e.g., enzymes or receptors). Unlike the pyrimidine-anilino core in ’s 2j, the pyridazinone core in the target compound offers distinct electronic properties due to its conjugated diketone system .

Synthetic Efficiency: ’s pyridazinones are synthesized via conventional alkylation (room temperature, ~24 hours), whereas ’s 2j uses microwave irradiation (80°C, 15 minutes) for higher efficiency . The target compound’s synthesis may require multi-step protocols, including CuAAC for triazole formation .

Spectroscopic Characterization: Triazole-containing compounds like 2j are characterized by IR (N–H, C=O stretches) and NMR (δ ~7–8 ppm for aromatic protons) . Similar techniques would confirm the target compound’s structure, with distinct signals for the azetidine (δ ~3–4 ppm) and phenoxymethyl groups (δ ~6.5–7.5 ppm).

Biological Implications: The phenoxymethyl group in the target compound may enhance membrane permeability compared to 2j’s ester group, which could hydrolyze in vivo .

Biologische Aktivität

The compound 2-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one represents a novel structure with potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyridazinone core, a triazole moiety, and an azetidine ring. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications to achieve the desired bioactive structure. Although specific synthetic pathways for this compound were not detailed in the search results, related compounds have been synthesized using similar methodologies involving triazole and azetidine derivatives .

Antimicrobial Activity

Research indicates that derivatives of triazole and pyridazine exhibit significant antimicrobial properties. For instance, studies on 1,2,4-triazole derivatives have shown promising activity against various bacterial strains and fungi . The incorporation of the phenoxymethyl group may enhance the lipophilicity and membrane permeability of the compound, potentially improving its antimicrobial efficacy.

Anticancer Properties

Compounds with 1,2,4-triazole scaffolds have been evaluated for their anticancer activities. A study highlighted that certain triazole derivatives demonstrated potent cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . The specific activity of our compound against cancer cells remains to be fully elucidated but may follow similar pathways.

The biological activity of such compounds often hinges on their ability to interact with specific biological targets. For example, triazole derivatives can inhibit enzymes involved in nucleic acid synthesis or disrupt cellular signaling pathways. The exact mechanism for our compound needs further investigation but could involve modulation of enzyme activity or interference with cellular processes critical for pathogen survival or cancer cell proliferation.

Case Studies

Several studies have focused on related compounds to establish a baseline for expected biological activities:

- Antimicrobial Study : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against Bacillus subtilis and fungal species. The results indicated a clear correlation between structural modifications and increased antimicrobial potency .

- Anticancer Evaluation : A study on novel 1,2,4-triazole derivatives demonstrated significant anticancer effects in vitro. These compounds were shown to induce apoptosis in cancer cells through caspase activation pathways .

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing 2-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one?

- Answer : The compound’s synthesis typically involves multi-step reactions. A common strategy includes:

- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole moiety, as triazole-azetidine hybrids are critical intermediates .

- Step 2 : Nucleophilic substitution or condensation reactions to attach the pyridazinone core. For example, reacting 6-substituted pyridazin-3(2H)-one with activated carbonyl derivatives (e.g., bromoethyl ketones) under basic conditions .

- Key reagents : Sodium ethoxide or potassium carbonate as bases; solvents like DMF or acetonitrile for polar aprotic conditions.

Q. How is the molecular structure of this compound characterized, and what functional groups dictate its reactivity?

- Answer : Structural confirmation relies on:

- Spectroscopy : -NMR and -NMR to identify aromatic protons (δ 7.0–8.5 ppm for pyridazinone/triazole) and carbonyl groups (δ 165–175 ppm for C=O) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated for CHNO: 392.5 g/mol) .

- Functional groups : The pyridazinone ring (electron-deficient) and triazole (hydrogen-bond acceptor) drive reactivity toward nucleophiles or electrophiles .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Answer :

- Solubility : Moderately soluble in DMSO (>10 mM) but poorly in water (<1 mM), necessitating stock solutions in polar aprotic solvents .

- Stability : Hydrolytically sensitive due to the pyridazinone lactam ring; storage at -20°C under inert atmosphere is recommended .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Answer :

- Reaction path search : Quantum mechanical calculations (DFT) to identify transition states and intermediates, reducing trial-and-error synthesis .

- Example : Simulating CuAAC reaction kinetics to optimize triazole-azetidine coupling efficiency .

- Software tools : Gaussian or ORCA for energy minimization; molecular docking (AutoDock) for predicting biological target interactions .

Q. What strategies resolve contradictions in biological activity data for pyridazinone derivatives?

- Answer :

- Case study : Conflicting PDE (phosphodiesterase) inhibition results may arise from assay conditions (e.g., pH, cofactors). Validate using:

- Enzyme kinetics : Michaelis-Menten plots to assess competitive/non-competitive inhibition .

- Structural analogs : Compare IC values of derivatives with/without the phenoxymethyl-triazole group to isolate pharmacophore contributions .

Q. How does the azetidine-triazole moiety influence pharmacokinetic properties compared to piperidine or pyrrolidine analogs?

- Answer :

- Azetidine : Smaller ring size increases metabolic stability (reduced CYP450 oxidation) but may lower solubility .

- Triazole : Enhances hydrogen bonding with targets (e.g., PDE catalytic sites) while improving bioavailability via passive diffusion .

- Comparative data : LogP values for azetidine vs. piperidine analogs show ~0.5-unit reduction, correlating with lower membrane permeability .

Q. What experimental designs validate the compound’s selectivity for PDE isoforms?

- Answer :

- Assay panel : Test against PDE1–PDE11 isoforms using fluorescence polarization or radiometric assays .

- Negative controls : Co-incubate with IBMX (non-selective PDE inhibitor) to confirm specificity.

- Structural analysis : X-ray crystallography of compound-PDE complexes to map binding interactions (e.g., triazole with Gln in PDE4) .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step between azetidine-triazole and pyridazinone precursors?

- Answer :

- Optimization parameters :

- Temperature : Increase to 80–100°C to accelerate nucleophilic substitution .

- Catalyst : Use DMAP (4-dimethylaminopyridine) to activate carbonyl electrophiles .

- Monitoring : TLC (hexane:ethyl acetate 3:1) or LC-MS to track reaction progress.

Q. What analytical techniques differentiate regioisomers in triazole-containing intermediates?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.